molecular formula C40H52O4 B1665798 Astaxanthin CAS No. 472-61-7

Astaxanthin

Cat. No. B1665798
CAS RN: 472-61-7
M. Wt: 596.8 g/mol
InChI Key: MQZIGYBFDRPAKN-UWFIBFSHSA-N
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Description

Astaxanthin is a natural, lipid-soluble, red-orange carotenoid found in some types of microalgae and yeast . It’s mainly found in Haematococcus pluvialis, a type of algae, and Xanthophyllomyces dendrorhous, a type of yeast . Astaxanthin is a metabolite of zeaxanthin and canthaxanthin, containing both hydroxyl and ketone functional groups . It is a pigment with red coloring properties, which result from the extended chain of conjugated (alternating double and single) double bonds at the center of the compound .


Synthesis Analysis

Astaxanthin synthesis involves the formation of a rigid cell wall that impedes direct astaxanthin extraction into a solvent . Sodium citrate (Na-citrate), one of the major carbon sources for microorganisms, can promote cell growth and product accumulation . The qRT-PCR assay revealed that Na-citrate facilitated glucose consumption, promoted the metabolic flux from glycolysis, and regulated the tricarboxylic acid (TCA) cycle, providing more energy and substrates for the synthesis of astaxanthin .


Molecular Structure Analysis

The molecular formula of astaxanthin is C40H52O4 and its molar mass is 596.84 g/mol . Astaxanthin is comprised of two terminal ionone rings joined by a polyene chain which provides its light-absorption features and chemical properties .


Chemical Reactions Analysis

Astaxanthin is a secondary metabolite produced by microalgae under stress conditions such as strong light, high salinity, high carbon-nitrogen ratio, and low nutrient utilization . The most common source and the highest production of astaxanthin are from freshwater unicellular green microalgae Haematococcus pluvialis .


Physical And Chemical Properties Analysis

Astaxanthin is a lipid-soluble pigment with red coloring properties, which result from the extended chain of conjugated (alternating double and single) double bonds at the center of the compound . The presence of the hydroxyl functional groups and the hydrophobic hydrocarbons render the molecule amphiphilic .

Scientific Research Applications

Aquaculture Industry

Astaxanthin is widely recognized for its significant applications in various industries, including aquaculture. It has been found to be a key additive in formulated diets for aquatic animals, enhancing pigmentation and thereby improving product quality and price. Additionally, astaxanthin offers multiple health benefits for aquatic animals, such as improved survival, growth performance, reproductive capacity, stress tolerance, disease resistance, and immune-related gene expression (Lim et al., 2018).

Skin Health Applications

Astaxanthin demonstrates potent antioxidant effects, making it valuable in cosmetics and pharmaceuticals for skin health. Despite its poor solubility in water and low oral bioavailability, various delivery systems, such as liposomes and emulsions, have been developed to enhance its application in cosmetic and topical formulations. These systems stabilize astaxanthin, augmenting its biological activities and effectiveness in products for skin health (Lima et al., 2021).

Health and Nutrition

Astaxanthin shows promise in human health and nutrition, attributed to its antioxidative and anti-inflammatory properties. It has been suggested to have potential effects on conditions such as cancer, diabetes, and various immune system-related diseases. Haematococcus pluvialis, a green microalga, is a rich natural source of astaxanthin and has been studied for its health-promoting properties, including potential antihypertensive and neuroprotective effects (Hussein et al., 2006).

Pharmaceutical and Nutraceutical Applications

In the pharmaceutical and nutraceutical sectors, astaxanthin's antioxidative and immunostimulant properties have been well-documented. It is used to prevent diabetes, cardiovascular diseases, and neurodegenerative disorders, and to stimulate immunization. Astaxanthin is available in various dosage forms like tablets, capsules, and creams, indicating its versatility and widespread application (Ambati et al., 2014).

Exercise Metabolism and Recovery

Research on astaxanthin in exercise metabolism, performance, and recovery has shown mixed results. While animal models suggest potential improvements in exercise metabolism and recovery due to its antioxidant capacity, human studies have yielded inconsistent findings. Further investigation is needed to confirm the efficacy of astaxanthin supplementation in these areas (Brown et al., 2018).

Ocular Health

Astaxanthin's efficacy in preventing and treating various ocular diseases, ranging from the anterior to the posterior pole of the eye, has been increasingly recognized. Clinical studies suggest that astaxanthin may be beneficial in managing retinal diseases, ocular surface disorders, uveitis, cataracts, and asthenopia. Its unique molecular structure contributes to its strong antioxidant, anti-inflammatory, and antiapoptotic activities, making it a promising candidate for ocular health applications (Giannaccare et al., 2020).

Cardiovascular Health

Astaxanthin's potential as a therapeutic agent in cardiovascular disease has been explored due to its antioxidant and anti-inflammatory properties. While experimental studies have demonstrated protective effects on the myocardium, clinical cardiovascular studies in humans are limited. Its role in improving oxidative stress, inflammation, lipid metabolism, and glucose metabolism suggests that astaxanthin could be beneficial in preventing atherosclerotic cardiovascular disease. However, more clinical trials are necessary to establish its efficacy and appropriate usage in cardiovascular health (Fassett & Coombes, 2011).

Safety And Hazards

Astaxanthin is possibly safe when taken as a supplement. Doses of 4-18 mg daily have been used for up to 12 weeks . Taking astaxanthin might cause increased bowel movements and red stool color. High doses of astaxanthin might cause stomach pain .

Future Directions

In addition to the protective effects of astaxanthin in various chronic and acute diseases, recent advances for the inconsistent roles of astaxanthin in infectious diseases have been summarized . The exact function of astaxanthin in response to different pathogen infection and the potential protective effects of astaxanthin in viral infectious diseases should be important research directions in the future .

properties

IUPAC Name

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZIGYBFDRPAKN-UWFIBFSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893777
Record name 3,3'-Dihydroxy-beta-carotene-4,4'-dione
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Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Astaxanthin
Source Human Metabolome Database (HMDB)
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Product Name

Astaxanthin

Color/Form

Needles from acetone/light petroleum

CAS RN

472-61-7
Record name Astaxanthin
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Record name Astaxanthin
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Record name Astaxanthin
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Record name 3,3'-Dihydroxy-beta-carotene-4,4'-dione
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Record name (3S,3'S)-3,3'-dihydroxy-β,β-carotene-4,4'-dione
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Record name ASTAXANTHIN
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Record name ASTAXANTHINE
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Record name Astaxanthin
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Melting Point

182-183 °C, Reported as shiny purple platelets with gold luster from pyridine; MP: 216 °C; readily soluble in pyridine, 182.5 °C
Record name ASTAXANTHINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Astaxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002204
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85,500
Citations
I Higuera-Ciapara, L Felix-Valenzuela… - Critical reviews in …, 2006 - Taylor & Francis
… astaxanthin also plays a key role as an intermediary in reproductive processes. Synthetic astaxanthin … This paper reviews the current available evidence regarding astaxanthin chemistry …
Number of citations: 328 www.tandfonline.com
EA Johnson, GH An - Critical Reviews in Biotechnology, 1991 - Taylor & Francis
… of astaxanthin and high levels of moisture, ash, and chitin. The alga Haematococcus has a high concentration of astaxanthin … In this article, biological sources of astaxanthin are critically …
Number of citations: 689 www.tandfonline.com
LMAJ Seabra, LFC Pedrosa - Revista de Nutrição, 2010 - SciELO Brasil
… both astaxanthin … astaxanthin daily intake but most studies reported beneficial results from a daily intake of 4mg. Thus, this review discusses some aspects of the carotenoid astaxanthin, …
Number of citations: 111 www.scielo.br
RG Fassett, JS Coombes - Marine drugs, 2011 - mdpi.com
… Astaxanthin is a xanthophyll carotenoid of … astaxanthin may have a potential therapeutic role in this condition. This review will summarise the available evidence suggesting astaxanthin …
Number of citations: 395 www.mdpi.com
B Stachowiak, P Szulc - Molecules, 2021 - mdpi.com
… astaxanthin on human health as well as few sources and the high cost of natural astaxanthin. … and industrial use of astaxanthin. It presents the possibilities and limitations of the use of …
Number of citations: 106 www.mdpi.com
RR Ambati, SM Phang, S Ravi, RG Aswathanarayana - Marine drugs, 2014 - mdpi.com
… Based on our results and current literature, astaxanthin showed potential … astaxanthin and its beneficial effects on the metabolism in animals and humans. Bioavailability of astaxanthin …
Number of citations: 717 www.mdpi.com
YMA Naguib - Journal of agricultural and food chemistry, 2000 - ACS Publications
The antioxidant activities of astaxanthin and related carotenoids have been measured by employing a newly developed fluorometric assay. This assay is based on 4,4-difluoro-3,5-bis(4-…
Number of citations: 192 pubs.acs.org
Karppi, Rissanen, Nyyssönen… - … journal for vitamin …, 2007 - econtent.hogrefe.com
… were reduced statistically significantly in the astaxanthin group (p = 0.048 and p = … astaxanthin delivered as capsules is adequate, and well tolerated. Supplementation with astaxanthin …
Number of citations: 151 econtent.hogrefe.com
H Jyonouchi, S Sun, K Iijima, MD Gross - Nutrition and cancer, 2000 - Taylor & Francis
… fed astaxanthin (0.02%) for four weeks and appeared to increase in correlation with the length of astaxanthin supplementation. Our results indicate that dietary astaxanthin suppressed …
Number of citations: 335 www.tandfonline.com
T Brendler, EM Williamson - Phytotherapy Research, 2019 - Wiley Online Library
Astaxanthin (AX)‐containing preparations are increasingly popular as health food supplements. Evaluating the maximum safe daily intake of AX is important when setting dose levels for …
Number of citations: 102 onlinelibrary.wiley.com

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